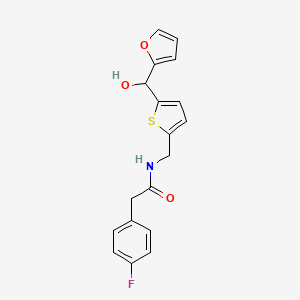

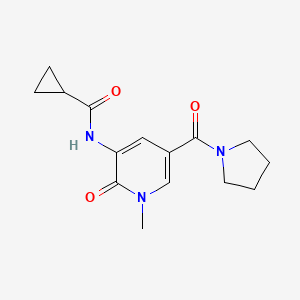

1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

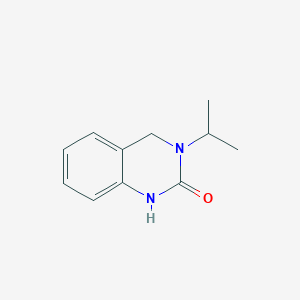

1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)urea is a urea derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, and its unique chemical structure has made it a subject of interest for many researchers.

Scientific Research Applications

Reactivity and Synthetic Applications

- Synthesis of Furan Derivatives : The reactivity of furan derivatives, such as 3,4-Dimethoxyfuran, provides a foundation for synthesizing complex organic compounds. These derivatives can be substituted by weak electrophilic reagents in reactions like the Mannich reaction, leading to the production of bis-amino compounds in good yields. This reactivity is crucial for developing new synthetic routes and compounds, including those similar to the queried compound (Iten, Hofmann, & Eugster, 1978).

Biological Activity and Material Science

- Radical Scavenging Activity : Compounds containing furan and benzyl groups, like urceolatin isolated from marine algae, demonstrate significant DPPH radical-scavenging activity. This suggests potential applications in designing antioxidant compounds or studying oxidative stress mechanisms in biological systems (Li, Li, Ji, Gloer, & Wang, 2008).

Chemical Modifications and Enhancements

- Cocondensation Reactions : The cocondensation reactions involving urea and phenolic compounds under acidic conditions highlight the versatility of urea derivatives in creating polymeric materials. This process allows the synthesis of novel polymers with potential applications in material science (Tomita & Hse, 1992).

- Thermal Reversibility of Poly(ether-urethane)s : Cross-linked poly(ether-urethane)s prepared via Diels-Alder reactions of furan-containing compounds exhibit thermal reversibility. This property is essential for developing recyclable and sustainable polymeric materials, indicating the potential of incorporating furan and urea derivatives in environmentally friendly materials (Găină, Ursache, Gaina, & Varganici, 2013).

properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-25-16-6-5-14(10-17(16)26-2)11-21-19(23)22-13-20(24,15-7-9-27-12-15)18-4-3-8-28-18/h3-10,12,24H,11,13H2,1-2H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNOPDINXHEZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[cyano(2,3-dichlorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2519642.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B2519656.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519657.png)

![3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide](/img/structure/B2519660.png)

![1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2519663.png)